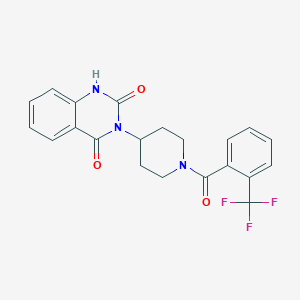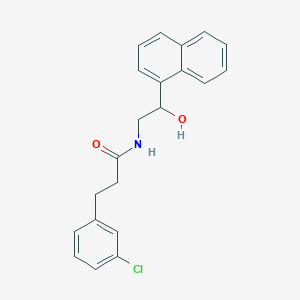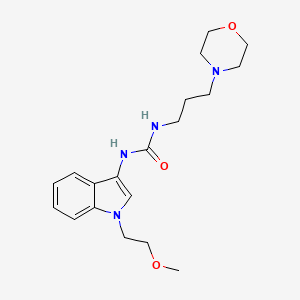
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a compound with a complex molecular structure, consisting of various functional groups that contribute to its unique properties and applications. This compound is a derivative of indole and urea, featuring a methoxyethyl group and a morpholinopropyl group. The integration of these functional groups enhances its versatility in scientific research and industrial applications.
Applications De Recherche Scientifique
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea finds extensive use in scientific research across multiple domains:
Chemistry: : Utilized as a reagent or intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: : Functions as a biochemical probe, helping to elucidate the pathways and mechanisms of biological systems.
Medicine: : Explored for potential therapeutic applications, particularly in drug design and development.
Industry: : Employed in material science for the development of new materials with desired properties, such as enhanced stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves multiple steps, each designed to introduce the respective functional groups in a controlled manner. One common synthetic route includes:
Indole Derivatization: : Starting with the base indole compound, the methoxyethyl group is introduced through an alkylation reaction. This can be achieved using 2-bromoethanol as the alkylating agent in the presence of a strong base like potassium carbonate.
Urea Formation: : The resultant intermediate is then reacted with an isocyanate derivative to introduce the urea functionality. This step may require catalysts and precise temperature control to ensure a high yield.
Morpholinopropyl Addition:
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield. This involves continuous flow reactions, where reagents are introduced in a controlled manner, minimizing waste and maximizing throughput. High-pressure reactors and automated synthesis equipment are commonly used to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea undergoes various chemical reactions, reflecting its functional group reactivity:
Oxidation: : The indole ring can undergo oxidative reactions, forming compounds with higher oxidation states.
Reduction: : Reduction reactions can modify the indole or the urea groups, leading to deprotection or hydrogenation products.
Substitution: : Electrophilic and nucleophilic substitution reactions can alter the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: : Nucleophiles like amines or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each varying in their applications and properties.
Mécanisme D'action
The mechanism by which 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: : Intracellular signaling pathways that are affected by the compound’s presence, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea shares similarities with other indole- and urea-based compounds but stands out due to its unique combination of functional groups.
Similar Compounds
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea
1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-piperidinopropyl)urea
These compounds vary in their side chains and functional groups, resulting in differences in reactivity, solubility, and biological activity
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-25-12-11-23-15-17(16-5-2-3-6-18(16)23)21-19(24)20-7-4-8-22-9-13-26-14-10-22/h2-3,5-6,15H,4,7-14H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDQTSEUNEYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)
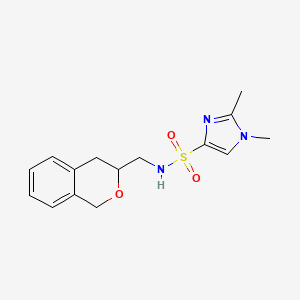
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
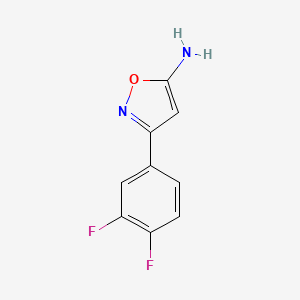
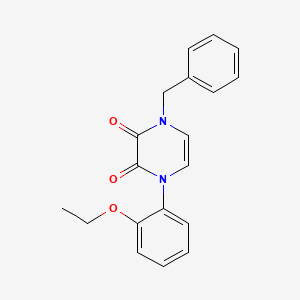
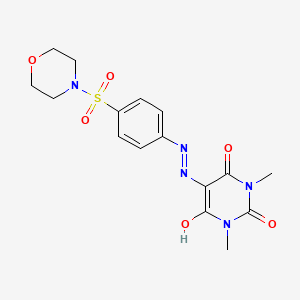
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)
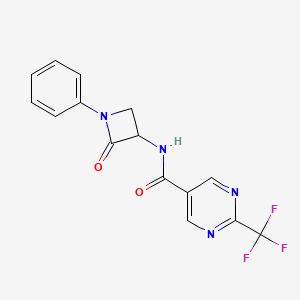
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)
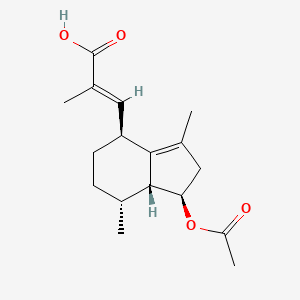
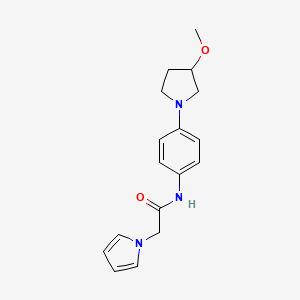
![4-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2952728.png)
